molecular formula C17H23NO2 B13201709 1-[3-(Propan-2-yl)phenyl]-3-propanoylpiperidin-2-one

1-[3-(Propan-2-yl)phenyl]-3-propanoylpiperidin-2-one

Cat. No.: B13201709
M. Wt: 273.37 g/mol
InChI Key: DOXUMFCAZJQEPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(Propan-2-yl)phenyl]-3-propanoylpiperidin-2-one is an organic compound with a complex structure that includes a piperidine ring, a propanoyl group, and a phenyl group substituted with a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Propan-2-yl)phenyl]-3-propanoylpiperidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the Propanoyl Group: The propanoyl group can be introduced through an acylation reaction using propanoyl chloride in the presence of a base like pyridine.

    Substitution on the Phenyl Ring: The phenyl ring can be functionalized with a propan-2-yl group through a Friedel-Crafts alkylation reaction using isopropyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Propan-2-yl)phenyl]-3-propanoylpiperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenyl ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl halides in the presence of a base or a catalyst.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[3-(Propan-2-yl)phenyl]-3-propanoylpiperidin-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(Propan-2-yl)phenyl]-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and affecting cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

    Methiopropamine: Structurally related to methamphetamine, with a thiophene group and an alkyl amine substituent.

    1H-1,2,3-Triazole Analogs: Compounds containing a triazole ring, known for their diverse applications in pharmaceuticals and agrochemicals.

Uniqueness

1-[3-(Propan-2-yl)phenyl]-3-propanoylpiperidin-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring, a propanoyl group, and a substituted phenyl ring sets it apart from other similar compounds, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

IUPAC Name

3-propanoyl-1-(3-propan-2-ylphenyl)piperidin-2-one

InChI

InChI=1S/C17H23NO2/c1-4-16(19)15-9-6-10-18(17(15)20)14-8-5-7-13(11-14)12(2)3/h5,7-8,11-12,15H,4,6,9-10H2,1-3H3

InChI Key

DOXUMFCAZJQEPE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1CCCN(C1=O)C2=CC=CC(=C2)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.